2-Chloro-5-(methylsulfonyl)benzonitrile
Description
2-Chloro-5-(methylsulfonyl)benzonitrile is an aromatic compound featuring a benzonitrile backbone substituted with a chlorine atom at position 2 and a methylsulfonyl (-SO₂CH₃) group at position 5.
Properties
CAS No. |
99902-99-5 |
|---|---|
Molecular Formula |
C8H6ClNO2S |
Molecular Weight |
215.66 g/mol |
IUPAC Name |
2-chloro-5-methylsulfonylbenzonitrile |
InChI |
InChI=1S/C8H6ClNO2S/c1-13(11,12)7-2-3-8(9)6(4-7)5-10/h2-4H,1H3 |
InChI Key |
XDFBYPLOWNNVIU-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)Cl)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
*Inferred from structural analogs.
Chemical Reactivity and Stability
2-Chloro-5-(methylsulfonyl)benzonitrile :
The methylsulfonyl group is electron-withdrawing, directing electrophilic substitution to the meta/para positions. It is likely stable under neutral conditions but may hydrolyze under strong acidic or basic conditions, releasing toxic byproducts (e.g., HCN) .- 2-Chloro-5-(trifluoromethyl)benzonitrile: Reacts violently with acids, releasing toxic gases (e.g., hydrogen cyanide). Stable under normal conditions but incompatible with strong oxidizers and bases .
- 2-Chloro-5-methylbenzonitrile: The methyl group is less reactive, but the nitrile moiety remains susceptible to hydrolysis. No significant incompatibilities reported .
Toxicity and Hazards
*Inferred from structural analogs.
Key Research Findings
Substituent Effects on Reactivity :
- Trifluoromethyl and methylsulfonyl groups enhance electrophilic substitution resistance compared to methyl .
- Nitrile groups in all analogs pose hydrolysis risks, necessitating careful handling .
Methylsulfonyl analogs may have lower volatility but similar chronic risks as other nitriles .
Regulatory Implications :
- Only 2-Chloro-5-(trifluoromethyl)benzonitrile is listed under TSCA, highlighting stricter controls for fluorinated compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
